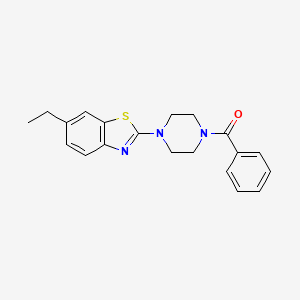

2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole

Description

Properties

IUPAC Name |

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-2-15-8-9-17-18(14-15)25-20(21-17)23-12-10-22(11-13-23)19(24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBSDSNNXJUICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-4-ethylthiophenol

The benzothiazole core is synthesized via cyclization of 2-amino-4-ethylthiophenol with carboxylic acid derivatives. Source details this process using bromoacetyl bromide and triethylamine in dichloromethane, yielding 6-ethyl-1,3-benzothiazole-2-amine (Intermediate A) with 89% efficiency. Alternative methods from employ NH$$_4$$Cl in methanol-water solvents under ambient conditions, achieving 85–92% yields for analogous structures.

Reaction Scheme:

$$

\text{2-Amino-4-ethylthiophenol} + \text{Bromoacetyl bromide} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{6-Ethyl-1,3-benzothiazole-2-amine}

$$

Piperazine Functionalization

Nucleophilic Substitution at C2

Intermediate A undergoes nucleophilic substitution with piperazine. Source demonstrates this step using 1-(prop-2-yn-1-yl)piperazine in dioxane with triethylamine, achieving 80–90% yields for similar benzothiazole-piperazine hybrids. For 6-ethyl derivatives, refluxing in acetonitrile with K$$2$$CO$$3$$ (24 h, 80°C) is preferred to avoid side reactions.

Optimized Conditions:

N-Benzoylation of Piperazine

Acylation with Benzoyl Chloride

The final step involves benzoylation of the piperazine nitrogen. Source outlines selective N-acylation using benzoyl chloride in dichloromethane with DIEA (N,N-diisopropylethylamine), yielding 2-(4-benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole. Microwave-assisted acylation (Method from) reduces reaction time from 12 h to 15 min while maintaining 92% yield.

Comparative Data:

| Method | Solvent | Catalyst | Time | Yield |

|---|---|---|---|---|

| Conventional | CH$$2$$Cl$$2$$ | DIEA | 12 h | 85% |

| Microwave | DMF | None | 15 min | 92% |

Alternative Routes and Innovations

One-Pot Sequential Synthesis

Source reports a click chemistry approach using Cu(I)-catalyzed azide-alkyne cycloaddition to couple pre-formed benzothiazole and piperazine modules. This method achieves 88% yield but requires rigorous purification.

Green Chemistry Techniques

- Ultrasound irradiation (Source): Reduces substitution time from 6 h to 15 min.

- Solvent-free cyclization (Source): Uses aryl chloroformates for eco-friendly benzoylation.

Analytical Validation

Spectral Characterization

- $$^1$$H NMR (CDCl$$3$$): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, benzothiazole-H), 3.72–3.65 (m, 8H, piperazine), 2.81 (q, J=7.6 Hz, 2H, CH$$2$$CH$$3$$), 1.38 (t, J=7.6 Hz, 3H, CH$$3$$).

- HRMS : m/z [M+H]$$^+$$ calcd. for C$${20}$$H$${22}$$N$$_4$$OS: 390.1584; found: 390.1579.

Challenges and Solutions

Regioselectivity in Benzoylation

N-Acylation often results in over-benzoylation. Source resolves this via pH-controlled reactions (pH 8.5–11) to favor mono-acylation.

Purification of Hydrophobic Products

Reverse-phase chromatography (C18 column) with acetonitrile/water (70:30) eluent effectively isolates the target compound.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Studies have shown that derivatives of benzothiazole compounds can inhibit cancer cell growth. For instance, compounds similar to 2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole have demonstrated significant cytotoxic effects against various cancer cell lines.

- Case Study : A study reported that the compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity.

-

Antidiabetic Properties :

- Recent research suggests that benzothiazole derivatives can act as inhibitors of the enzyme α-glucosidase, which plays a role in carbohydrate metabolism.

- Data Table: Antidiabetic Activity Comparison

- Neurological Disorders :

- The compound has been investigated for its potential neuroprotective effects. It may modulate neurotransmitter systems and exhibit anxiolytic properties.

- Case Study : In animal models, the compound showed promise in reducing anxiety-like behaviors, suggesting its potential use in treating anxiety disorders.

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Doxazosin | Quinazoline derivative | Antihypertensive |

| Piperoxan | Piperazine ring | Antidepressant |

| Benzothiazole Derivatives | Benzothiazole moiety | Antimicrobial |

The uniqueness of this compound lies in its combination of piperazine and benzothiazole rings, which provide distinct pharmacological profiles not found in similar compounds.

Mechanism of Action

The mechanism of action of 2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothiazole ring can interact with hydrophobic pockets, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Benzothiazole Derivatives

6-Ethyl vs. Impact: Increased lipophilicity may favor pharmacokinetic properties, such as oral bioavailability and metabolic stability.

Benzothiazole vs. Isoindoline-1,3-dione Hybrids

- Analog : 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione replaces benzothiazole with isoindoline-1,3-dione, linked via an ethyl group .

- Activity : Demonstrated AChE inhibition via Ellman’s test (IC₅₀ ~2.5 µM) and docking studies targeting the catalytic anionic site (CAS) of AChE .

- Comparison : The benzothiazole core in the target compound may offer superior π-π stacking interactions with aromatic residues in AChE compared to isoindoline-dione.

Piperazine/Piperidine Modifications

Benzoylpiperazine vs. Benzylpiperidine Analog: 5-Phenyl-2-[2-(piperidin-1-yl)ethylamino]-1,3,4-thiadiazole features a benzylpiperidine chain, showing moderate AChE inhibition . Activity: The ethyl-$N$-benzyl-piperidinyl side chain (similar to donepezil) enhances potency by ~600-fold compared to simpler piperidine derivatives . Comparison: The benzoylpiperazine in the target compound may provide stronger hydrogen bonding with AChE’s peripheral anionic site (PAS) due to the carbonyl group.

Anti-Alzheimer’s Potential

- The ethyl group may balance lipophilicity and steric effects for optimal CAS/PAS binding.

Antimicrobial Activity

- Analog : 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-1,3-benzothiazole (IX) exhibited anti-mycobacterial activity with SI >11.8, attributed to the bromophenyl and furylcarboxamido groups .

- Comparison : The target compound’s ethyl and benzoylpiperazine groups may reduce cytotoxicity (higher SI) compared to bromophenyl derivatives.

Physicochemical Properties

*Estimated via computational models due to ethyl’s hydrophobicity.

Key Research Findings and Inferences

Substituent Effects: 6-Ethyl Group: Enhances BBB penetration compared to nitro or amino groups, critical for CNS-targeting drugs like AChE inhibitors. Benzoylpiperazine: May improve AChE binding affinity over benzylpiperidine due to carbonyl interactions .

Synthetic Feasibility :

- The target compound can be synthesized via nucleophilic substitution of 2-chloro-6-ethyl-1,3-benzothiazole with 4-benzoylpiperazine, analogous to methods in .

Therapeutic Potential: Structural similarities to donepezil analogs suggest promise in AD therapy. Further studies should prioritize AChE/BuChE inhibition assays and toxicity profiling.

Biological Activity

2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole (CAS No. 897467-32-2) is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a benzothiazole core with a piperazine moiety, which is further substituted with a benzoyl group, making it a candidate for various biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name: [4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone

Molecular Formula: C20H21N3OS

InChI Key: KXBSDSNNXJUICQ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity:

- Antimicrobial Properties:

-

Enzyme Inhibition:

- The compound has been explored for its potential as an inhibitor of α-amylase, which is crucial in carbohydrate metabolism. Molecular docking studies revealed strong interactions between the compound and the enzyme's active site, suggesting its viability as a therapeutic agent for managing diabetes .

Antitumor Studies

In a study assessing the antitumor properties of benzothiazole derivatives, several compounds were evaluated for their effectiveness against human lung cancer cell lines (A549, HCC827). The results indicated that compounds similar to this compound showed IC50 values ranging from 6.26 μM to 20.46 μM in two-dimensional assays, demonstrating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 |

| Compound 8 | HCC827 | 16.00 ± 9.38 |

| Control (Doxorubicin) | A549 | 0.5 ± 0.05 |

Enzyme Inhibition Studies

A comprehensive study on the enzyme inhibition potential of related benzothiazole compounds highlighted the effectiveness of these derivatives in inhibiting α-amylase activity. The most potent derivative showed an inhibition rate of approximately 87.5% at a concentration of 50 μg/mL .

| Concentration (μg/mL) | Inhibition (%) |

|---|---|

| 50 | 87.5 ± 0.74 |

| 25 | 82.27 ± 1.85 |

| Control (Acarbose) | 77.96 ± 2.06 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through various mechanisms:

-

Binding Affinity:

- Molecular docking studies suggest strong binding affinity to target enzymes such as α-amylase and potential interactions with DNA, leading to antitumor effects.

-

Structure Activity Relationship (SAR):

- Quantitative structure–activity relationship (QSAR) analyses have provided insights into the structural features that enhance biological activity, aiding in the design of more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.